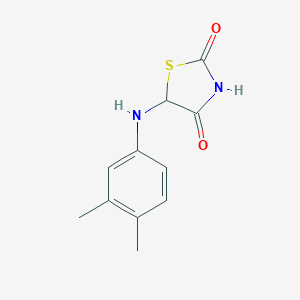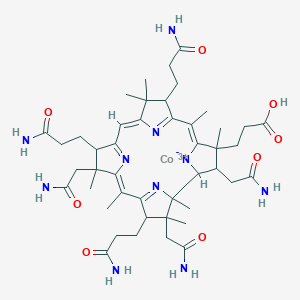
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
科学研究应用
DMTD has been extensively studied for its potential applications in scientific research. One of the most notable applications of DMTD is in the field of cancer research. Studies have shown that DMTD exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DMTD has been found to possess anti-inflammatory, anti-oxidant, and anti-diabetic properties, making it a promising candidate for the treatment of a range of diseases.
作用机制
The mechanism of action of DMTD is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. Additionally, DMTD has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
DMTD has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic properties, DMTD has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of DMTD is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. Additionally, DMTD is relatively easy to synthesize and has been well-characterized in the literature. However, one limitation of DMTD is its poor solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on DMTD. One area of interest is in further elucidating the mechanism of action of DMTD, which may help to identify new targets for cancer therapy. Additionally, studies on the pharmacokinetics and pharmacodynamics of DMTD may help to optimize its use in clinical settings. Finally, there is potential for the development of novel DMTD derivatives with improved solubility and bioavailability for use in future research and clinical applications.
In conclusion, DMTD is a promising compound with a range of potential applications in scientific research. Its unique chemical structure and range of biochemical and physiological effects make it a promising candidate for the treatment of a range of diseases, particularly cancer. Further research on DMTD may lead to the development of novel therapies and improved treatment options for a range of diseases.
合成方法
The synthesis of DMTD involves the reaction of 3,4-dimethylaniline with thiosemicarbazide in the presence of acetic acid. The resulting compound is then oxidized using hydrogen peroxide to yield DMTD. The synthesis method is relatively straightforward and has been well-established in the literature.
属性
产品名称 |
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC 名称 |
5-(3,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-6-3-4-8(5-7(6)2)12-10-9(14)13-11(15)16-10/h3-5,10,12H,1-2H3,(H,13,14,15) |
InChI 键 |
SXXDGVNRRNESAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
